molecular formula C26H27N3O2 B11442066 4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11442066
M. Wt: 413.5 g/mol
InChI Key: QSFVTIHJVNXZDR-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(4-METHYLPHENYL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring system

Preparation Methods

The synthesis of 4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(4-METHYLPHENYL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE involves several steps. One common method includes the condensation of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions . This reaction proceeds via a Friedel–Crafts-type allenylation followed by cyclization to form the desired pyrazoloquinoline structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at positions activated by the methoxy and methyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like tetrahydrofuran, and specific temperature controls. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(4-METHYLPHENYL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE has significant applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application but often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Similar compounds include other pyrazoloquinolines and quinoline derivatives. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds like pyrano[3,2-c]quinolones and furo[3,2-c]quinolones exhibit different biological activities due to their distinct structural features .

Conclusion

4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-(4-METHYLPHENYL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a versatile compound with significant potential in various fields of research and industry. Its unique structure and chemical properties make it a valuable target for further study and application.

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylphenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C26H27N3O2/c1-15-5-7-17(8-6-15)24-23-21(16-9-11-18(31-4)12-10-16)22-19(27-25(23)29-28-24)13-26(2,3)14-20(22)30/h5-12,21H,13-14H2,1-4H3,(H2,27,28,29)

InChI Key

QSFVTIHJVNXZDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(C4=C(CC(CC4=O)(C)C)NC3=NN2)C5=CC=C(C=C5)OC

Origin of Product

United States

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